molecular formula C15H14N2O2S2 B2560107 N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797967-34-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2560107
CAS No.: 1797967-34-0
M. Wt: 318.41
InChI Key: WJKSHCNPXGPBSO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring system, a thiophene moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the thiophene moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the carboxamide group: The final step involves the amidation reaction, where the carboxylic acid group on the benzo[d]thiazole core is converted to a carboxamide using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds with a thiophene ring but different functional groups.

    Carboxamide derivatives: Compounds with a carboxamide group but different aromatic systems.

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its benzo[d]thiazole core, thiophene moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-13(11-4-5-20-8-11)7-16-15(18)10-2-3-12-14(6-10)21-9-17-12/h2-6,8-9,13H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSHCNPXGPBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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